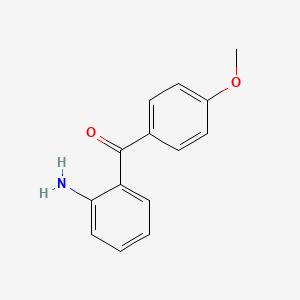

2-Amino-4'-methoxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLORUWDSYNSEAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-4'-methoxybenzophenone chemical properties and structure

An In-depth Technical Guide to 2-Amino-4'-methoxybenzophenone: Properties, Synthesis, and Applications

Introduction

This compound is an aromatic ketone that serves as a versatile building block in organic synthesis. Its unique structure, featuring an aminophenyl group and a methoxy-substituted phenyl group linked by a carbonyl bridge, makes it a valuable intermediate in the development of a wide range of functional molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. The benzophenone scaffold is a prevalent motif in medicinal chemistry, found in numerous bioactive compounds and marketed drugs, highlighting the importance of understanding its derivatives like this compound.[1]

Chemical Structure and Properties

The structural arrangement of this compound, with its electron-donating amino and methoxy groups, dictates its chemical reactivity and physical properties. The presence of these functional groups and the diaryl ketone core allows for a variety of chemical transformations, making it a key starting material for more complex molecules.

Molecular Information

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | [2] |

| Molecular Weight | 227.26 g/mol | [2] |

| CAS Number | 36192-61-7 | [2] |

| Appearance | Yellow Powder/Solid | [3] |

| Melting Point | 91 - 94 °C | [3] |

| Storage | Room temperature, dry | [2] |

Spectral Data

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy would confirm the presence of the aromatic protons on both rings, the methoxy group protons (a singlet around 3.8 ppm), and the amine protons. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon and the various aromatic carbons.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the ketone, and C-O stretching of the methoxy ether group.

-

UV-Visible Spectroscopy: UV-Vis spectra of similar compounds show absorption bands related to π→π* transitions within the aromatic system.[6]

Synthesis of this compound

A common and effective method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For this compound, this can be achieved by reacting a protected 2-aminobenzoyl derivative with anisole (methoxybenzene).

Conceptual Synthesis Workflow

The synthesis can be conceptually broken down into three main stages: protection of the reactive amino group, the core Friedel-Crafts acylation reaction, and subsequent deprotection to yield the final product.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for benzophenone synthesis.[7][8]

-

Protection of the Amino Group:

-

Dissolve 2-aminobenzoic acid (anthranilic acid) in a suitable solvent.

-

Add acetic anhydride and a catalytic amount of a base.

-

Heat the mixture to form 2-acetamidobenzoic acid. Isolate the product upon cooling and crystallization.

-

-

Formation of the Acyl Chloride:

-

Treat the dried 2-acetamidobenzoic acid with thionyl chloride (SOCl₂) or a similar chlorinating agent to form the corresponding acyl chloride. This step is performed under anhydrous conditions.

-

-

Friedel-Crafts Acylation:

-

In a separate flask, dissolve anisole in an inert solvent (e.g., dichloromethane) and cool in an ice bath.

-

Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

-

Add the 2-acetamidobenzoyl chloride solution dropwise to the anisole-catalyst mixture with vigorous stirring.

-

After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

-

-

Work-up and Deprotection:

-

Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude protected benzophenone.

-

Hydrolyze the acetyl protecting group by heating the crude product in an acidic or basic aqueous solution to yield this compound.

-

-

Purification:

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the yellow crystalline solid.[3]

-

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2] The benzophenone scaffold itself is recognized for its broad range of biological activities, making its derivatives prime candidates for drug discovery programs.[1]

-

Pharmaceutical Intermediates: It serves as a precursor for more complex molecules with potential therapeutic applications. The benzophenone core is present in compounds investigated for anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1] For instance, certain substituted benzophenones have shown potent antileukemic and antimalarial effects.[1]

-

UV Absorbers: Benzophenone derivatives are widely used as UV filters in sunscreens and to protect materials from light-induced degradation.[2][9] The 2-hydroxy-4-methoxybenzophenone (Oxybenzone) is a well-known example.[9][10] While the title compound is an amino-derivative, its core structure is fundamental to this class of UV absorbers.

-

Dyes and Pigments: The chromophoric nature of the diaryl ketone system makes it a useful component in the manufacture of dyes and pigments.[2]

Relationship Between Core Structure and Applications

The central benzophenone structure can be chemically modified at various positions to tune its properties for different applications, from therapeutic agents to material science components.

Caption: Applications derived from the this compound core structure.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[11]

-

Handling: Use in a well-ventilated area. Avoid the formation of dust and aerosols. Keep away from heat and sources of ignition.[11][12]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[11]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of a diverse array of chemical entities. Its well-defined structure and predictable reactivity make it an invaluable tool for chemists. For professionals in drug development, the benzophenone scaffold represents a privileged structure with proven biological activity, making this particular derivative a key starting point for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in research and industrial applications.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-AMINO-4-METHYLBENZOPHENONE(4937-62-6) 13C NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

2-Amino-4'-methoxybenzophenone synthesis mechanism and pathway

An In-depth Technical Guide to the Synthesis of 2-Amino-4'-methoxybenzophenone

Introduction

This compound is a diaryl ketone of significant interest in organic synthesis. Its unique bifunctional structure, featuring both a nucleophilic amino group and a ketone linkage, makes it a highly valuable intermediate. It serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and UV absorbers used in sun-care products and material sciences.[1] This guide provides a comprehensive exploration of the primary synthetic pathways for this compound, detailing the underlying reaction mechanisms, step-by-step experimental protocols, and methods for purification and characterization. The content is tailored for researchers, chemists, and drug development professionals seeking a deep, practical understanding of its synthesis.

Primary Synthetic Pathways

The construction of the this compound scaffold is most effectively achieved through carbon-carbon bond-forming reactions that create the central ketone bridge. The two most prominent and industrially relevant strategies are the Friedel-Crafts acylation and the Suzuki-Miyaura cross-coupling reaction.

Pathway 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for forming aryl ketones via electrophilic aromatic substitution.[2] The reaction involves the acylation of an electron-rich aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).

Mechanistic Rationale

The core of the reaction is the in-situ generation of a highly electrophilic acylium ion. The Lewis acid catalyst complexes with the halogen of the acyl chloride, creating a potent electrophile that is readily attacked by the nucleophilic arene.

For the synthesis of this compound, two strategic disconnections are possible:

-

Route A: Acylation of anisole (methoxybenzene) with a 2-aminobenzoyl chloride derivative.

-

Route B: Acylation of an aniline derivative with 4-methoxybenzoyl chloride (anisoyl chloride).

Route B is generally preferred. The free amino group in aniline is a Lewis base that would irreversibly coordinate with the AlCl₃ catalyst, deactivating the aromatic ring towards electrophilic attack. Therefore, the amino group must be protected, commonly as an acetanilide, prior to the reaction.

Diagram: Friedel-Crafts Acylation Pathway

Caption: General workflow for the Friedel-Crafts synthesis route.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for benzophenone synthesis.[3][4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap, suspend anhydrous aluminum chloride (1.2 eq.) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

-

Acylium Ion Formation: Slowly add 4-methoxybenzoyl chloride (1.0 eq.) to the AlCl₃ suspension dropwise. Stir the mixture for 20-30 minutes at 0°C to allow for the formation of the acylium ion complex.

-

Acylation: Dissolve acetanilide (1.0 eq., the protected aniline) in the reaction solvent and add it dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Deprotection: Remove the solvent under reduced pressure. To the crude N-acetylated product, add a solution of aqueous HCl (e.g., 6M) and heat to reflux for 2-4 hours to hydrolyze the amide protecting group.

-

Isolation: Cool the mixture and neutralize with a base (e.g., NaOH solution) until alkaline. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

Pathway 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron species and an organohalide.[5] Its mild reaction conditions, high functional group tolerance, and the commercial availability of reagents make it an exceptionally powerful tool in modern organic synthesis.[6][7]

Mechanistic Rationale (Catalytic Cycle)

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., 2-bromoaniline or 4-bromoanisole), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic moiety from the boronic acid derivative is transferred to the palladium center, displacing the halide.[5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the benzophenone product and regenerating the Pd(0) catalyst, which re-enters the cycle.

For this synthesis, the most common approach involves coupling 2-aminophenylboronic acid with 4-bromoanisole or, alternatively, 4-methoxyphenylboronic acid with a 2-haloaniline.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on standard Suzuki coupling methodologies.[6][7]

-

Reaction Setup: To a Schlenk flask, add 2-aminophenylboronic acid (1.2 eq.), 4-bromoanisole (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 6-12 hours. Monitor the reaction's progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[7]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

Proper purification is critical to obtaining high-purity this compound.

Purification Techniques

| Technique | Description | Protocol Insights |

| Recrystallization | A method for purifying solid compounds based on differences in solubility. The crude product is dissolved in a hot solvent and crystallizes out as the solution cools, leaving impurities behind. | A good solvent will dissolve the compound when hot but not at room temperature. Ethanol/water mixtures are often effective for substituted anilines.[9] If the solution is colored, a small amount of activated carbon can be used for decolorization before hot filtration.[9] |

| Column Chromatography | A technique used to separate components of a mixture based on differential adsorption to a stationary phase. | For amino compounds, silica gel is the standard stationary phase. Tailing or smearing on the TLC plate is common due to the basicity of the amine. This can be mitigated by adding a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent (e.g., ethyl acetate/hexanes).[9] |

Spectroscopic Data

The identity and purity of the final product are confirmed using standard spectroscopic methods. The following table summarizes the expected data for this compound.

| Technique | Expected Observations |

| ¹H NMR | ~7.2-7.8 ppm: Multiplets, corresponding to the aromatic protons. ~6.6-6.9 ppm: Multiplets, corresponding to the aromatic protons on the amine-substituted ring. ~5.5-6.5 ppm: Broad singlet, 2H, corresponding to the -NH₂ protons. ~3.8 ppm: Singlet, 3H, corresponding to the -OCH₃ protons. |

| ¹³C NMR | ~195 ppm: Carbonyl carbon (C=O). ~163 ppm: Aromatic carbon attached to the methoxy group. ~150 ppm: Aromatic carbon attached to the amino group. ~113-135 ppm: Remaining aromatic carbons. ~55 ppm: Methoxy carbon (-OCH₃). |

| IR Spectroscopy | 3300-3500 cm⁻¹: Two distinct sharp peaks (N-H stretch of primary amine). ~1650 cm⁻¹: Strong absorption (C=O stretch of the ketone). ~1250 cm⁻¹: Strong absorption (C-O stretch of the aryl ether). 1580-1620 cm⁻¹: Medium absorptions (Aromatic C=C stretches). |

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry reactions. The Friedel-Crafts acylation offers a direct, cost-effective route, provided the amino group is appropriately protected. Alternatively, the Suzuki-Miyaura cross-coupling provides a modern, highly versatile, and functional-group-tolerant pathway that is often preferred for its milder conditions and high yields. The choice of method depends on factors such as starting material availability, scalability, and desired purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize, purify, and characterize this important chemical intermediate.

References

- 1. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Friedel-Crafts Acylation [www1.udel.edu]

- 4. prepchem.com [prepchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

Physical and spectroscopic data of 2-Amino-4'-methoxybenzophenone

An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 2-Amino-4'-methoxybenzophenone

Introduction: Unveiling a Key Chemical Intermediate

This compound (CAS No. 36192-61-7) is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and a conjugated ketone system, renders it a valuable precursor in the synthesis of a wide array of more complex molecules. It serves as a critical building block in the development of pharmaceuticals, agrochemicals, and high-performance materials such as UV absorbers and pigments.[1] Understanding its fundamental physical and spectroscopic characteristics is paramount for researchers and process chemists who wish to utilize this compound effectively, predict its reactivity, and ensure its quality.

This guide provides a comprehensive, research-grade overview of this compound, moving beyond a simple data sheet to offer insights into the interpretation of its spectral data and the methodologies for their acquisition. The information presented herein is synthesized from established chemical data sources to provide a reliable and practical resource for laboratory professionals.

Molecular Structure and Physicochemical Properties

The structural arrangement of this compound, featuring an aminobenzoyl group linked to a methoxyphenyl group, dictates its chemical behavior and physical properties.

Figure 1: Chemical Structure of this compound.

The key physicochemical properties are summarized below for quick reference. These parameters are essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| CAS Number | 36192-61-7 | [1] |

| Appearance | White to yellow crystalline powder | [2] |

| Melting Point | 59-64 °C (varies with purity) | [2][3] |

| Boiling Point | ~150-160 °C at 5 mmHg | [3] |

| Solubility | Soluble in ethanol, ether, and other organic solvents; insoluble in water. | [3][4] |

| Storage | Store at room temperature in a dry, well-ventilated area. | [1] |

Spectroscopic Data and Interpretation

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with expert interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~7.6 - 7.8 | Doublet | 2H | Aromatic H (ortho to C=O, methoxy-ring) |

| ~7.3 - 7.5 | Multiplet | 3H | Aromatic H (remaining protons on amino-ring) |

| ~6.8 - 7.0 | Doublet | 2H | Aromatic H (ortho to -OCH₃) |

| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ (amine) |

| ~3.8 - 3.9 | Singlet | 3H | -OCH₃ (methoxy) |

Expert Interpretation:

-

Aromatic Region (6.8-7.8 ppm): The signals are split into distinct groups due to the different electronic environments of the two aromatic rings. The two protons ortho to the electron-withdrawing carbonyl group on the methoxy-substituted ring are expected to be the most downfield. The protons on the amino-substituted ring are more shielded and appear further upfield.

-

Amine Protons (~5.5-6.5 ppm): The protons of the primary amine typically appear as a broad singlet. The exact chemical shift and broadness can be highly dependent on the solvent, concentration, and temperature, and the signal may exchange with D₂O.

-

Methoxy Protons (~3.8-3.9 ppm): The three equivalent protons of the methoxy group appear as a sharp singlet, a characteristic signal for this functional group.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

| Chemical Shift (δ, ppm) | Provisional Assignment |

| ~195 - 198 | C=O (ketone) |

| ~163 - 165 | Aromatic C-OCH₃ |

| ~150 - 152 | Aromatic C-NH₂ |

| ~130 - 138 | Aromatic CH & Quaternary C |

| ~113 - 118 | Aromatic CH |

| ~55 - 56 | -OCH₃ |

Expert Interpretation:

-

Carbonyl Carbon (~195-198 ppm): The ketone carbonyl carbon is the most deshielded and appears significantly downfield.

-

Substituted Aromatic Carbons: The carbons directly attached to the oxygen (C-OCH₃) and nitrogen (C-NH₂) atoms are highly influenced by these heteroatoms and have distinct chemical shifts.

-

Aromatic CH Carbons: The remaining aromatic carbons appear in the typical range of 110-140 ppm. Precise assignment requires advanced 2D NMR techniques but the distinct signals confirm the presence of the two differently substituted rings.

-

Methoxy Carbon (~55-56 ppm): The carbon of the methoxy group is highly shielded compared to the aromatic carbons and appears upfield.

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Figure 2: Standard workflow for NMR analysis.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Calibration: Use a spectrometer with a field strength of at least 400 MHz. Before data acquisition, the instrument must be properly tuned to the correct frequency and the magnetic field homogeneity optimized (shimming) to ensure high resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-32) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. The resulting spectrum should be phase-corrected and baseline-corrected. Reference the spectrum by setting the chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H Stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1640 - 1620 | Strong | C=O Stretch (ketone, conjugated) |

| 1600 - 1580 | Strong | N-H Bend (amine) & Aromatic C=C Stretch |

| 1260 - 1240 | Strong | Aryl-O Stretch (asymmetric) |

| 1170 - 1150 | Strong | C-N Stretch |

Expert Interpretation:

-

N-H Stretch (3450-3300 cm⁻¹): The presence of a primary amine (-NH₂) is unequivocally confirmed by a characteristic doublet in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C=O Stretch (1640-1620 cm⁻¹): The strong absorption band for the ketone carbonyl is found at a lower frequency than a typical acyclic ketone (~1715 cm⁻¹) due to conjugation with the two aromatic rings, which weakens the C=O double bond.

-

Aryl-O Stretch (1260-1240 cm⁻¹): A strong, prominent peak in this region is characteristic of the asymmetric C-O-C stretch of the aryl ether (methoxy group).

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

-

Data Acquisition: Record the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio. The final spectrum is automatically displayed as absorbance or transmittance after background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on its fragmentation patterns.

-

Molecular Ion (M⁺): For C₁₄H₁₃NO₂, the expected monoisotopic mass is 227.0946 Da. In a low-resolution mass spectrum, this will appear as a peak at m/z = 227.

-

Key Fragmentation: Electron Ionization (EI) would likely induce fragmentation via cleavage adjacent to the carbonyl group (alpha-cleavage).

Figure 3: Plausible fragmentation pathway in EI-MS.

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often used with liquid chromatography (LC-MS).

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5] The solvent should be compatible with the mobile phase if using LC-MS.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy. Set the instrument to operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500). The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z = 228 .

Conclusion

The data and protocols presented in this guide offer a robust framework for the identification, characterization, and quality control of this compound. A thorough understanding of its NMR, IR, and MS spectral features is indispensable for any scientist working with this versatile chemical intermediate. The detailed methodologies provide a standardized approach to ensure the generation of reliable and accurate analytical data, underpinning the integrity of research and development efforts in pharmaceuticals, materials science, and beyond.

References

2-Amino-4'-methoxybenzophenone CAS number and nomenclature

An In-depth Technical Guide to 2-Amino-4'-methoxybenzophenone

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on the nomenclature, properties, synthesis, analysis, and applications of this compound, a key intermediate in organic and medicinal chemistry.

Core Identification and Nomenclature

This compound is a diaryl ketone derivative featuring both an amine and a methoxy functional group on its distinct phenyl rings. This substitution pattern makes it a versatile building block for more complex molecular architectures.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number, which is crucial for unambiguous identification in databases and regulatory documents.

| Identifier | Value |

| CAS Number | 36192-61-7[1] |

| Molecular Formula | C₁₄H₁₃NO₂[1] |

| Molecular Weight | 227.26 g/mol [1] |

| IUPAC Name | (2-aminophenyl)(4-methoxyphenyl)methanone |

| Common Synonyms | 2-Benzoyl-4'-methoxyaniline |

| MDL Number | MFCD00034063[1] |

Physicochemical and Safety Profile

Understanding the physical properties and safety requirements is fundamental for the effective and safe handling of any chemical intermediate in a laboratory setting.

Physicochemical Data

| Property | Value | Source |

| Appearance | Yellow Powder/Solid | [2] |

| Melting Point | 91 - 94 °C (for analogous 2-Amino-4'-methylbenzophenone) | [2] |

| Solubility | Data not widely available; expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | |

| Storage | Store at room temperature in a dry, well-ventilated place.[1] |

Safety and Handling

Safe laboratory practice is paramount when working with this compound. The following guidelines are derived from standard Material Safety Data Sheets (MSDS).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[3]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[2][3] Use non-sparking tools and prevent electrostatic discharge.[3]

-

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[3]

-

Ingestion: Rinse mouth with water and do not induce vomiting. Seek immediate medical attention.[3]

-

-

Fire Fighting: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam as extinguishing media.[3] Firefighters should wear self-contained breathing apparatus (SCBA).[2]

Synthesis Pathway: A Representative Protocol

While various synthetic routes can be envisioned, a common and instructive method for preparing benzophenone derivatives is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a reliable pathway to forming the central carbon-carbonyl bond. The following is a representative protocol that illustrates the core chemical logic.

Proposed Reaction: Friedel-Crafts Acylation

References

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 2-Amino-4'-methoxybenzophenone

Introduction

In the landscape of medicinal chemistry, certain molecules, while not therapeutic agents themselves, are of immense importance. They serve as the foundational scaffolds upon which drugs that have shaped modern medicine are built. 2-Amino-4'-methoxybenzophenone is one such molecule. Though unassuming in isolation, it is a pivotal precursor in the synthesis of a landmark class of psychoactive drugs: the benzodiazepines. The history of this compound is inextricably linked to the rise of tranquilizers and offers a compelling narrative of chemical innovation. This guide provides an in-depth exploration of the discovery, synthetic evolution, and analytical validation of this compound, tailored for professionals in chemical research and pharmaceutical development.

Chapter 1: The Genesis - Discovery in the Context of Benzodiazepine Development

The story of this compound is not one of isolated discovery but rather a necessity driven by the groundbreaking work of Leo Sternbach and his team at Hoffmann-La Roche in the 1950s. While searching for a new class of tranquilizers to replace the dependency-forming barbiturates, Sternbach revisited a series of compounds he had synthesized two decades earlier.[1][2] This exploration led to the serendipitous discovery of the first benzodiazepine, chlordiazepoxide (Librium), in 1955, which was subsequently marketed in 1960.[2][3]

The immense success of Librium spurred the development of analogues with improved properties. This led to the synthesis of diazepam (Valium) in 1963, a compound that would become one of the most prescribed drugs in history.[2][3] The core of these molecules is a seven-membered diazepine ring fused to a benzene ring. The most efficient synthetic strategies for constructing this diazepine ring system began with 2-aminobenzophenones. Consequently, the development of robust and scalable methods for synthesizing various substituted 2-aminobenzophenones, including the 4'-methoxy derivative, became a critical focus for pharmaceutical chemists.

Chapter 2: The Friedel-Crafts Approach - A Mainstay of Synthesis

The most direct and widely adopted method for the synthesis of 2-aminobenzophenones is the Friedel-Crafts acylation.[4][5] This reaction, first described in 1877, is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.[6] In the context of this compound, the strategy involves the reaction of an activated aniline derivative with an acylating agent, typically a benzoyl chloride, in the presence of a Lewis acid catalyst.

Causality in Experimental Design

The choice of reactants and conditions is governed by the principles of electrophilic aromatic substitution.

-

The Aniline Component : The amino group of aniline is a strong activating group, but it readily complexes with Lewis acids, deactivating the ring. To circumvent this, the amino group is typically protected, often as an acetanilide. This moderately deactivating acetyl group directs the incoming electrophile to the ortho and para positions while preventing catalyst poisoning.

-

The Benzoyl Component : 4-methoxybenzoyl chloride (anisoyl chloride) is used as the acylating agent. The methoxy group is an electron-donating group, which can influence the reactivity of the acyl chloride.

-

The Catalyst : A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from the acyl chloride.[7] Stoichiometric amounts are often necessary as the catalyst complexes with the product ketone.

General Synthetic Workflow

The synthesis can be visualized as a multi-stage process, beginning with starting materials and culminating in a purified, validated final product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following is a representative protocol based on established Friedel-Crafts procedures. Researchers should consult primary literature and perform appropriate risk assessments before implementation.

Materials:

-

Acetanilide

-

4-Methoxybenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid, concentrated

-

Sodium hydroxide solution

-

Sodium sulfate, anhydrous

-

Ethanol

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with anhydrous DCM and acetanilide. The suspension is cooled to 0°C in an ice bath.

-

Catalyst Addition: Anhydrous AlCl₃ is added portion-wise to the stirred suspension, ensuring the temperature remains below 10°C. The mixture is stirred for 15 minutes.

-

Acylation: 4-Methoxybenzoyl chloride is added dropwise via an addition funnel. After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux for 3-4 hours, or until TLC indicates consumption of the starting material.

-

Hydrolysis & Workup: The reaction mixture is cooled to 0°C and slowly quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The resulting biphasic mixture is stirred vigorously for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, sodium hydroxide solution, and brine, then dried over anhydrous sodium sulfate.

-

Deprotection: The solvent is removed in vacuo to yield the protected intermediate. This crude product is then refluxed in a mixture of ethanol and concentrated HCl for 2-4 hours to hydrolyze the acetyl group.

-

Purification: The acidic solution is cooled, neutralized with a base (e.g., NaOH) to precipitate the crude product. The solid is collected by filtration, washed with cold water, and dried. The final product, this compound, is purified by recrystallization from a suitable solvent like ethanol.

Chapter 3: Alternative Synthetic Strategies

While the Friedel-Crafts reaction is prevalent, other methods have been developed, often to overcome some of its limitations, such as catalyst stoichiometry and substrate scope.

The Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, offers an alternative C-N bond-forming strategy.[8][9] While classically used for biaryl ether synthesis, variations (like the Goldberg reaction) can be applied to form diarylamines.[8] A synthetic sequence could involve the coupling of an anthranilic acid derivative with an aryl halide, followed by further transformation. These reactions often require high temperatures and polar aprotic solvents, but modern ligand-accelerated protocols have improved the reaction conditions.[8][10][11][12]

Grignard and Organolithium Reactions

Another classical approach involves the addition of an organometallic reagent to a benzonitrile or benzamide derivative. For example, a Grignard reagent derived from 4-bromoanisole could be added to a 2-aminobenzonitrile derivative. The resulting imine intermediate would then be hydrolyzed to afford the benzophenone. This method is particularly useful when the substitution patterns on the aromatic rings are not conducive to a Friedel-Crafts reaction.

| Method | Key Reagents | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Acetanilide, 4-Methoxybenzoyl chloride | AlCl₃, FeCl₃ | Reflux in chlorinated solvent | Well-established, direct | Stoichiometric Lewis acid, potential for side reactions |

| Ullmann Condensation | Anthranilic acid derivative, 4-Haloanisole | Copper (I) salts | High temp, polar solvent (DMF, NMP) | Good for specific substitution patterns | Harsh conditions, catalyst removal can be difficult |

| Organometallic Addition | 4-Anisylmagnesium bromide, 2-Aminobenzonitrile | None | Anhydrous ether (THF) | Good functional group tolerance | Requires anhydrous conditions, sensitive reagents |

Chapter 4: A Pivotal Intermediate - The Gateway to Diazepam

The primary industrial and historical significance of this compound and its analogues lies in their role as the final key intermediate for the synthesis of 1,4-benzodiazepines like diazepam.[4][13] The transformation involves the construction of the seven-membered diazepine ring onto the aminobenzophenone scaffold.

The general pathway involves two key steps:

-

N-Acylation: The 2-amino group is first acylated, often with an α-amino acid derivative or a haloacetyl chloride. For diazepam, this step typically involves reaction with a glycine derivative or its equivalent.[14]

-

Cyclization: The newly introduced side chain then undergoes an intramolecular condensation with the ketone carbonyl to form the diazepine ring. This is often promoted by heat or a dehydrating agent.

Caption: Transformation pathway from a 2-aminobenzophenone to the benzodiazepine core.

This synthetic sequence, pioneered by Sternbach, was remarkably efficient and adaptable, allowing for the creation of a vast library of benzodiazepine derivatives by simply varying the starting aminobenzophenone and the acylating agent.

Chapter 5: Analytical & Spectroscopic Profile

A critical component of any synthetic protocol is the validation of the final product's identity and purity. For this compound, standard spectroscopic techniques are employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint. Key expected signals include:

-

A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.

-

A broad singlet for the amine (-NH₂) protons, which can vary in position.

-

A series of multiplets in the aromatic region (approx. 6.5-7.8 ppm) corresponding to the eight aromatic protons on the two rings.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the 14 carbons, including the carbonyl carbon (C=O) downfield (typically >190 ppm) and the methoxy carbon (-OCH₃) around 55 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.

-

A characteristic doublet in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretches of the primary amine.

-

A strong absorption around 1620-1680 cm⁻¹ for the C=O stretch of the ketone.

-

C-O stretching bands for the ether linkage around 1250 cm⁻¹.

-

-

Mass Spectrometry: Provides the molecular weight of the compound (C₁₄H₁₃NO₂ ≈ 227.26 g/mol ) and its fragmentation pattern, confirming the molecular formula.[15]

-

Melting Point: A sharp melting point consistent with literature values indicates high purity of the crystalline solid.

Conclusion

This compound is more than just a chemical compound; it is a historical artifact of the modern pharmaceutical era. Its synthesis was a direct response to the need for key building blocks in the development of the benzodiazepines, a class of drugs that profoundly changed the treatment of anxiety and sleep disorders. The evolution of its synthesis from classical Friedel-Crafts reactions to more modern methods reflects the broader progress in the field of organic chemistry. For today's researchers, understanding the history, synthetic pathways, and analytical profile of this pivotal intermediate provides valuable insights into the principles of drug design and the enduring legacy of synthetic chemistry in medicine.

References

- 1. benzoinfo.com [benzoinfo.com]

- 2. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. synarchive.com [synarchive.com]

- 13. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

- 14. jocpr.com [jocpr.com]

- 15. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]

An In-depth Technical Guide to 2-Amino-4'-methoxybenzophenone Derivatives and Their Therapeutic Potential

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-4'-methoxybenzophenone scaffold represents a privileged chemical structure with significant potential in medicinal chemistry. As a key intermediate, it serves as a versatile building block for the synthesis of a diverse array of heterocyclic compounds and derivatives. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most notably, the therapeutic potential of this compound derivatives, with a particular focus on their promise as novel anticonvulsant agents. Drawing upon established synthetic methodologies and extensive research into the pharmacology of related aminobenzophenone structures, this document offers detailed experimental protocols, discusses structure-activity relationships, and elucidates potential mechanisms of action. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore and exploit the therapeutic promise of this important class of molecules.

Introduction: The this compound Core

This compound, identified by its CAS number 36192-61-7, is an aromatic ketone featuring a benzophenone core substituted with an amino group at the 2-position of one phenyl ring and a methoxy group at the 4'-position of the other. This arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable synthon in organic chemistry.[1][2] While its primary utility has been in the synthesis of dyes, pigments, and UV absorbers, a growing body of evidence suggests that derivatives of this core structure possess significant biological activities.[2] Of particular interest is the potential for developing novel therapeutic agents, especially for neurological disorders.

The general class of 2-aminobenzophenones serves as a cornerstone for the synthesis of numerous biologically active heterocyclic systems, including benzodiazepines, quinazolines, and acridones.[3] The presence of both a nucleophilic amino group and a reactive carbonyl function within the same molecule allows for a rich variety of chemical transformations, paving the way for the creation of diverse chemical libraries for drug discovery. This guide will focus on the untapped potential of derivatives of this compound, providing a roadmap for their synthesis, evaluation, and mechanistic understanding.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be approached through several established synthetic routes for 2-aminobenzophenones, with the Friedel-Crafts acylation being a prominent method.[3][4][5][6] The following protocols are based on well-documented procedures for analogous compounds and can be adapted for the synthesis of the title compound and its derivatives.[7][8]

General Synthetic Strategies

The construction of the 2-aminobenzophenone scaffold typically involves either the formation of the ketone bridge between two pre-functionalized aromatic rings or the introduction of the amino group onto a pre-formed benzophenone. Common strategies include:

-

Friedel-Crafts Acylation: This is a classic method involving the reaction of an activated benzoic acid derivative (like a benzoyl chloride) with an aniline derivative.[3][4][5][6]

-

From Anthranilic Acids: Anthranilic acid and its derivatives can be converted to the corresponding benzoyl chloride, which then undergoes an intramolecular or intermolecular Friedel-Crafts reaction.[3][7][8]

-

From 2-Aminobenzonitriles: The cyano group of a 2-aminobenzonitrile can be reacted with an organometallic reagent, such as a Grignard or organolithium reagent, followed by hydrolysis to yield the ketone.[3][9]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol outlines a plausible multi-step synthesis of this compound starting from aniline and anisole.

Step 1: Protection of Aniline

The amino group of aniline is first protected to prevent side reactions during the Friedel-Crafts acylation. Acetylation is a common and effective method.

-

Materials: Aniline, Acetic Anhydride, Sodium Acetate.

-

Procedure:

-

To a stirred solution of aniline in glacial acetic acid, add sodium acetate.

-

Slowly add acetic anhydride while maintaining the temperature below 40°C.

-

Stir the mixture for 1-2 hours at room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

-

Filter the solid, wash with cold water, and dry to obtain acetanilide.

-

Step 2: Friedel-Crafts Acylation

The protected aniline (acetanilide) is then acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

-

Materials: Acetanilide, 4-Methoxybenzoyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM).

-

Procedure:

-

Suspend anhydrous AlCl₃ in dry DCM under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension in an ice bath and slowly add 4-methoxybenzoyl chloride.

-

To this mixture, add a solution of acetanilide in dry DCM dropwise.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Quench the reaction by slowly pouring it onto crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-acetamido-4'-methoxybenzophenone.

-

Step 3: Deprotection

The final step is the hydrolysis of the acetamido group to reveal the free amine.

-

Materials: 2-Acetamido-4'-methoxybenzophenone, Hydrochloric Acid, Ethanol.

-

Procedure:

-

Dissolve the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the solution for 4-6 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) until a precipitate forms.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

-

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Spectral Characterization

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 36192-61-7 | [1][3][10] |

| Molecular Formula | C₁₄H₁₃NO₂ | [1][10] |

| Molecular Weight | 227.26 g/mol | [1][10] |

| Appearance | Expected to be a crystalline solid | - |

| Solubility | Expected to be soluble in common organic solvents | - |

Predicted Spectral Data

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the methoxy-substituted ring will be influenced by the electron-donating methoxy group, while the protons on the amino-substituted ring will be affected by the amino group. A singlet for the methoxy protons (around 3.8 ppm) and a broad singlet for the amino protons are anticipated.

-

¹³C NMR: The spectrum should display 12 unique carbon signals, accounting for the symmetry in the 4-methoxyphenyl ring.[12][13][14] The carbonyl carbon will appear downfield (around 195-200 ppm). The carbon attached to the methoxy group and the carbon attached to the amino group will also have characteristic chemical shifts.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1650-1680 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).[19]

Therapeutic Potential: Focus on Anticonvulsant Activity

Derivatives of aminobenzophenones and structurally related benzamides have shown significant promise as anticonvulsant agents.[21] This suggests that novel derivatives of this compound could be valuable leads in the development of new antiepileptic drugs.

Rationale and Supporting Evidence

Numerous studies have demonstrated the anticonvulsant properties of compounds with a central benzamide or benzanilide scaffold. These compounds are effective in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure tests.[22][23][24][25] The MES test is particularly indicative of efficacy against generalized tonic-clonic seizures.[23][24][25][26]

Table of Anticonvulsant Activity of Related Compounds:

| Compound Class | Key Findings | Reference(s) |

| 4-Aminobenzamides | N-alkyl and N-aryl derivatives show potent activity against MES-induced seizures. | [11] |

| 4-Aminobenzanilides | The 2,6-dimethylaniline derivative is a highly potent anti-MES compound. | [12] |

| 2- and 3-Aminobenzanilides | The 3-aminobenzanilide of 2,6-dimethylaniline exhibits a high protective index. | [9] |

| 4-Aminophenylacetamides | The 2,6-dimethylaniline derivative is potent against both MES and PTZ-induced seizures. | [23] |

Proposed Mechanism of Action

The anticonvulsant effects of many established antiepileptic drugs are mediated through two primary mechanisms: modulation of voltage-gated ion channels and enhancement of GABAergic inhibition.[25][27][28]

-

Voltage-Gated Sodium Channel Blockade: Many anticonvulsants, such as phenytoin and carbamazepine, act by blocking voltage-gated sodium channels.[1][10][29][30][31] They stabilize the inactivated state of these channels, which reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity.[1][10][29][30][31] It is plausible that this compound derivatives could adopt a conformation that allows them to interact with and block these channels.

-

Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[27][32] Drugs like benzodiazepines and barbiturates enhance the effect of GABA at the GABA-A receptor, leading to increased chloride ion influx and neuronal hyperpolarization.[27][28][32][33] The structural similarity of some aminobenzophenone derivatives to known GABA-A receptor modulators suggests this as a possible mechanism of action.

Diagram of Potential Anticonvulsant Mechanisms:

Caption: Hypothesized mechanisms of anticonvulsant action.

Experimental Evaluation of Anticonvulsant Potential

A systematic evaluation of novel this compound derivatives for anticonvulsant activity would involve a tiered screening approach.

Primary Screening: Maximal Electroshock (MES) Test

The MES test is a reliable model for identifying compounds effective against generalized tonic-clonic seizures.[22][23][24][25][26]

-

Principle: A supramaximal electrical stimulus is applied to rodents (mice or rats), inducing a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.

-

Procedure:

-

Administer the test compound to a group of animals (typically via intraperitoneal injection).

-

After a predetermined time for drug absorption, apply an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

-

Observe the animals for the presence or absence of tonic hindlimb extension.

-

The dose at which 50% of the animals are protected (ED₅₀) is determined.

-

Secondary Screening and Neurotoxicity Assessment

Compounds that show activity in the MES test should be further evaluated for their broader anticonvulsant profile and potential for neurotoxicity.

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: This test identifies compounds that can prevent clonic seizures induced by the GABA antagonist pentylenetetrazol, suggesting a potential mechanism involving the GABAergic system.[22]

-

Rotarod Test: This is a standard method for assessing motor coordination and identifying potential neurotoxicity.[34][35][36][37][38]

-

Principle: Animals are placed on a rotating rod, and the time they can remain on the rod before falling is measured. A decrease in performance indicates motor impairment.[34][35][36][37][38]

-

Procedure:

-

Train the animals on the rotarod for a set period.

-

Administer the test compound.

-

At various time points after administration, place the animals back on the rotating rod and record the latency to fall.

-

The dose that causes motor impairment in 50% of the animals (TD₅₀) is determined.

-

-

The ratio of TD₅₀ to ED₅₀ gives the Protective Index (PI), a measure of the compound's therapeutic window.

Structure-Activity Relationships (SAR) and Future Directions

The development of potent and selective anticonvulsants from the this compound scaffold will rely on a systematic exploration of structure-activity relationships. Key areas for modification and investigation include:

-

Substitution on the Amino Group: Acylation or alkylation of the 2-amino group can lead to a wide range of amides, sulfonamides, and ureas. The nature of the substituent will significantly impact lipophilicity, hydrogen bonding capacity, and overall molecular conformation.

-

Modification of the Phenyl Rings: Introduction of various substituents (e.g., halogens, alkyl, nitro groups) on either of the phenyl rings can modulate the electronic properties and steric bulk of the molecule, influencing its binding to biological targets.

-

Bioisosteric Replacement: Replacing the benzophenone core with other diaryl ketone or related isosteres could lead to improved pharmacokinetic or pharmacodynamic properties.

Future research should focus on synthesizing a focused library of derivatives and evaluating them in the described preclinical models. Promising candidates should then be subjected to further studies, including pharmacokinetic profiling and more detailed mechanistic investigations.

Conclusion

This compound and its derivatives represent a promising, yet underexplored, class of compounds with significant potential for the development of novel therapeutic agents. The synthetic accessibility of this scaffold, combined with the established anticonvulsant activity of related aminobenzophenones, provides a strong rationale for further investigation. The experimental protocols and theoretical frameworks presented in this guide offer a solid foundation for researchers to embark on the design, synthesis, and evaluation of new anticonvulsant candidates derived from this versatile chemical core. Through a systematic approach to SAR and mechanistic studies, it is anticipated that novel, potent, and safe antiepileptic drugs can be discovered from this promising class of molecules.

References

- 1. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]

- 2. US5053543A - Synthesis of 2-aminobenzophenones - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Aminobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 10. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. brainly.com [brainly.com]

- 13. Anisole(100-66-3) 13C NMR spectrum [chemicalbook.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. 2-Aminobenzophenone | C13H11NO | CID 76080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Aminobenzophenone(2835-77-0) 1H NMR spectrum [chemicalbook.com]

- 17. 2-AMINOBENZOPHENONE-2'-CARBOXYLIC ACID(1147-43-9) 1H NMR [m.chemicalbook.com]

- 18. N-(4-Methoxybenzylidene)-4-methoxyaniline | C15H15NO2 | CID 262164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Amine - Wikipedia [en.wikipedia.org]

- 20. 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 21. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Maximal electroshock test: Significance and symbolism [wisdomlib.org]

- 25. scispace.com [scispace.com]

- 26. meliordiscovery.com [meliordiscovery.com]

- 27. Use of multicomponent reactions in developing small-molecule tools to study GABAA receptor mechanism and function - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Clinical applications of small-molecule GABAAR modulators for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 32. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 33. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Rotarod Test - Creative Biolabs [creative-biolabs.com]

- 35. Rotarod performance test - Wikipedia [en.wikipedia.org]

- 36. mdpi.com [mdpi.com]

- 37. youtube.com [youtube.com]

- 38. scantox.com [scantox.com]

A Comprehensive Theoretical Examination of 2-Amino-4'-methoxybenzophenone: A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-Amino-4'-methoxybenzophenone, a key intermediate in the synthesis of pharmaceuticals and UV absorbers.[1] Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we delve into the molecule's electronic structure, vibrational spectra, and non-linear optical (NLO) properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a foundational understanding of this compound's physicochemical characteristics and predictive insights into its behavior.

Introduction: The Significance of this compound

Benzophenone and its derivatives are a class of organic compounds with the general formula (C₆H₅)₂CO.[2] They are widely utilized as photoinitiators in UV-curing applications, such as inks and coatings, and as UV blockers in perfumes, soaps, and plastic packaging.[3] Certain benzophenone derivatives are also pharmacologically active, with some demonstrating potential as antileishmanial and antitumor agents.[4][5]

This compound, with the chemical formula C₁₄H₁₃NO₂, is a crucial building block in organic synthesis.[1] Its structural features, namely the amino and methoxy functional groups, are electron-donating, which can significantly influence the electronic properties and reactivity of the benzophenone core. Understanding the theoretical underpinnings of this molecule's structure-property relationships is paramount for its effective utilization in the design of novel pharmaceuticals and advanced materials.

This guide will explore the theoretical aspects of this compound, providing a detailed examination of its molecular geometry, vibrational modes, electronic transitions, and potential for non-linear optical applications.

Computational Methodology: A Framework for Theoretical Investigation

The theoretical calculations presented in this guide are grounded in Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, in conjunction with a 6-311++G(d,p) basis set, is proposed for geometry optimization and vibrational frequency calculations. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.[6][7]

The rationale for this choice lies in the functional's ability to incorporate both exchange and correlation effects, providing a more accurate description of electron-electron interactions than simpler methods. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Software and Workflow

All calculations would be performed using a computational chemistry software package such as Gaussian. The general workflow for the theoretical analysis is as follows:

References

- 1. 2-Amino-4’-methoxybenzophenone [myskinrecipes.com]

- 2. Benzophenone - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. ijacskros.com [ijacskros.com]

- 7. Molecular structure, NBO analysis, electronic absorption and vibrational spectral analysis of 2-Hydroxy-4-Methoxybenzophenone: reassignment of fundamental modes - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-4'-methoxybenzophenone material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Amino-4'-methoxybenzophenone

This document provides a comprehensive technical overview of the safety, handling, and regulatory information pertinent to this compound (CAS No: 36192-61-7). Designed for researchers, chemists, and professionals in drug development and materials science, this guide synthesizes critical data from its Material Safety Data Sheet (MSDS). The primary objective is to move beyond mere compliance, offering a framework for understanding the causality behind safety protocols and fostering a culture of proactive laboratory safety.

It is important to note that comprehensive safety and toxicological data for this specific compound are not extensively published. Therefore, this guide supplements available information with data from closely related structural analogues, such as 2-Amino-4'-methylbenzophenone, to provide a more complete risk assessment. All such instances are clearly indicated to maintain scientific transparency.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic ketone. Its molecular structure, featuring an aminobenzoyl group linked to a methoxyphenyl group, makes it a valuable intermediate in the synthesis of various organic molecules.[1] It is primarily utilized in the production of pharmaceuticals, agrochemicals, and as a precursor for UV absorbers and specialized dyes.[1]

Caption: Chemical structure and key identifiers.

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not consistently available. However, based on the classification of structurally similar compounds like 2-Amino-4-methoxybenzoic acid, it is prudent to handle this chemical with the assumption that it may present similar hazards.[2] The primary anticipated risks include irritation to the skin, eyes, and respiratory system.

Caption: Anticipated GHS Pictogram and Hazards.

Potential Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Potential Precautionary Statements:

-

P261: Avoid breathing dust.[3]

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Physical and Chemical Properties

Understanding the physical state and properties of a chemical is fundamental to its safe handling and storage. The data below is compiled for the closely related analogue, 2-Amino-4'-methylbenzophenone, and should be considered representative.

| Property | Value | Source |

| Physical State | Fine Crystalline Powder | [6] |

| Color | Yellow | [6] |

| Odor | No data available | [6] |

| Melting Point | 91°C (for methyl analogue) | [6] |

| Solubility | No data available | [6] |

| Boiling Point | No data available | |

| Flash Point | > 93.3 °C (for methyl analogue) | [6] |

First-Aid Measures: A Self-Validating Protocol

Immediate and appropriate first aid is critical in mitigating exposure. The following protocols are based on established best practices for handling similar chemical compounds.[4][6]

Core Principle: The primary goal of first aid is the rapid and thorough removal of the substance from the affected area to minimize absorption and local damage.

-

Inhalation:

-

Action: Immediately move the affected individual to an area with fresh air.[4][6]

-

Causality: This removes the person from the source of exposure and provides an oxygen-rich environment.

-

Follow-up: If breathing is difficult or ceases, provide oxygen or artificial respiration. Seek immediate medical attention.[6] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[6]

-

-

Skin Contact:

-

Action: Immediately remove all contaminated clothing. Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[4]

-

Causality: Physical removal with soap and copious water is the most effective way to decontaminate the skin and prevent irritation or absorption.

-

Follow-up: If skin irritation develops or persists, seek medical advice.[4]

-

-

Eye Contact:

-

Action: Immediately flush the eyes with plenty of clean, flowing water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces.[4][6]

-

Causality: Prolonged irrigation is necessary to ensure all traces of the solid particles are removed from the eye surface and under the eyelids, preventing mechanical and chemical damage.

-

Follow-up: Seek immediate medical attention, especially if irritation persists.[4]

-

-

Ingestion:

-

Action: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[6]

-

Causality: Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to severe respiratory damage. Rinsing the mouth dilutes the immediate concentration.

-

Follow-up: Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

-

Fire-Fighting Measures

While not highly flammable, this organic compound will burn if sufficiently heated.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6] Water spray can be used to cool fire-exposed containers.[7]

-

Rationale: These agents extinguish the fire by smothering (displacing oxygen) or interrupting the chemical reaction of the fire, without scattering the solid material.

-

-

Specific Hazards from Combustion: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[7]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[6][7]

Accidental Release Measures: Workflow for Containment

A systematic approach is required to manage spills safely, protecting both personnel and the environment.

Caption: Step-by-step workflow for spill response.

Key Protocols:

-

Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a respirator if dust is generated.[6]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[6]

-

Methods for Cleaning Up: Carefully sweep up or vacuum the material and place it into a suitable, closed container for disposal.[8] Use non-sparking tools to prevent ignition.[6]

Safe Handling and Storage

Proactive measures during handling and storage are the foundation of laboratory safety.

| Aspect | Protocol | Rationale | Sources |